9,10-Octadecanedione

Description

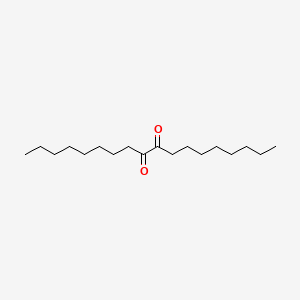

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

octadecane-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-5-7-9-11-13-15-17(19)18(20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDLVQIOIXINJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)C(=O)CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447799 | |

| Record name | 9,10-Octadecanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18229-30-6 | |

| Record name | 9,10-Octadecanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Diketone Chemistry and Its Relevance to 9,10 Octadecanedione

The study of 9,10-Octadecanedione is rooted in the broader field of dicarbonyl chemistry. Dicarbonyls are organic compounds containing two carbonyl (C=O) groups, with their reactivity and properties heavily influenced by the relative positions of these groups. wikipedia.org The two primary classes are 1,2-diketones (or alpha-diketones), like this compound, and 1,3-diketones (or beta-diketones). wikipedia.orgfiveable.me

Historically, 1,2-diketones have been extensively studied and recognized as valuable intermediates in organic synthesis. thieme-connect.deresearchgate.net Their dielectrophilic nature, where the two adjacent electron-withdrawing carbonyl groups influence each other, makes them highly reactive towards nucleophiles. thieme-connect.de This reactivity has been harnessed for the synthesis of various heterocyclic compounds, such as quinoxalines, which are formed through the cyclocondensation of 1,2-diketones with aromatic o-diamines. thieme-connect.dewisdomlib.org This reaction pathway is also fundamental in polymer chemistry for creating polyquinoxalines. thieme-connect.de Acyclic 1,2-diketones are often characterized by a yellow color, a result of the vicinal carbonyl groups. thieme-connect.de

The established chemical principles and synthetic methodologies developed for 1,2-diketones provide the essential framework for understanding and manipulating long-chain variants like this compound. Its specific properties and reactions are interpretations of this foundational knowledge applied to an aliphatic molecule of significant chain length.

Synthetic Methodologies and Strategies for 9,10 Octadecanedione and Its Derivatives

Exploration of Established Chemical Synthesis Routes

The synthesis of long-chain diketones, including 9,10-octadecanedione, often relies on classical organic transformations, particularly oxidation reactions targeting specific positions within fatty acid derivatives or unsaturated precursors.

Classical Organic Transformations Applied to Diketones

Classical methods for synthesizing vicinal diketones (1,2-diketones) frequently involve the oxidation of compounds with adjacent functional groups, such as diols or unsaturated bonds. For long-chain compounds like this compound, these methods are adapted to the specific substrate.

One established route for producing long-chain 1,2-dioxo compounds involves the potassium permanganate-based oxidation of methyl esters of mono-unsaturated fatty acids researchgate.net. This method leverages the reactivity of the double bond to introduce the vicinal carbonyl groups. The starting materials are selected to ensure the 1,2-dioxo moiety is positioned at the desired location along the fatty acid chain. For instance, the oxidation of unsaturated fatty acid esters can yield compounds with two carbonyl groups in consecutive positions researchgate.net.

Another approach, though more commonly applied to unsaturated precursors, is ozonolysis . Ozonolysis is an oxidative cleavage reaction that can break carbon-carbon double bonds. When applied to alkynes, ozonolysis can yield diketones byjus.commasterorganicchemistry.comquora.com. While direct ozonolysis of saturated alkanes is not feasible, it can be used on precursors containing double bonds at the 9,10 positions of an octadecane (B175841) chain.

The synthesis of long-chain β-diketones, a related but distinct class, can involve methods such as malonate-type alkylation of fatty acid-derived acid chlorides or the coupling and subsequent hydrolysis of long-chain acetylenes with acid chlorides nih.govdatapdf.com. However, these are not direct routes to α-diketones like this compound.

Development of Novel and Advanced Synthetic Approaches

Beyond classical methods, modern organic synthesis offers advanced strategies for diketone synthesis, focusing on selectivity, efficiency, and milder reaction conditions.

Chemo- and Regioselective Synthesis of this compound Analogues

Achieving chemo- and regioselectivity is paramount when synthesizing complex molecules, particularly when starting from polyfunctional or long-chain substrates. For this compound, this involves precisely targeting the 9 and 10 positions for oxidation.

A notable example of regioselective synthesis involves the bismuth(III) triflate catalyzed ring-opening of epoxidized methyl oleate . This process can yield both methyl 9(10)-oxooctadecanoate and methyl 9,10-dioxooctadecanoate, demonstrating control over the oxidation state and position of the carbonyl groups within the fatty acid ester chain researchgate.net. While this specific example produces analogues, the principle of regioselective functionalization of unsaturated fatty acid derivatives is directly applicable to the synthesis of this compound.

General strategies for chemo- and regioselective diketone synthesis often involve directed oxidation or specific catalytic systems designed to activate particular C-H bonds or functional groups organic-chemistry.orgfigshare.comacs.orgsemanticscholar.orgmdpi.com. For long aliphatic chains, achieving selectivity at internal positions like C9 and C10 can be challenging and may require tailored catalysts or specific functional group directing groups.

Catalytic Approaches in the Synthesis of Diketones

Catalysis plays a pivotal role in developing efficient and selective synthetic routes. Various metal-catalyzed and biocatalytic methods have been explored for the synthesis of diketones.

Metal Catalysis: Palladium-catalyzed carbonylative coupling reactions have been used to synthesize 1,2-diketones from aryl halides and isocyanides organic-chemistry.org. Copper catalysts, in combination with oxidants like molecular oxygen, can also mediate the formation of 1,2-diketones from alkynes organic-chemistry.org. Ruthenium complexes have been employed for the oxidation of alkenes to α-diketones using tert-butyl hydroperoxide (TBHP) as an oxidant, offering mild conditions and good functional group tolerance acs.org. Iron-based catalysts have also shown utility in Wacker-type oxidations of olefins to ketones nih.gov. Manganese oxide molecular sieves (OMS-2) have been reported to catalyze the synthesis of 1,4-diketones researchgate.net.

Biocatalysis: Biocatalytic approaches offer a greener alternative, utilizing enzymes for selective transformations mdpi.comacib.atacs.orgnih.govnih.gov. Enzymes can catalyze reactions such as the cross-aldol condensation, leading to the formation of diketones mdpi.com. Furthermore, regioselective hydroxylation of fatty acids by cytochrome P450 enzymes represents a biocatalytic strategy for functionalizing fatty acid chains, which could potentially be extended to diketone synthesis acs.orgnih.gov.

Functionalization and Derivatization Strategies for this compound

The presence of two carbonyl groups in this compound makes it a versatile substrate for further chemical modifications. These functionalizations can alter its physical properties or lead to the synthesis of new compounds.

One common derivatization strategy for α-dicarbonyl compounds is their reaction with 1,2-diaminobenzene to form quinoxaline (B1680401) derivatives oiv.intoiv.int. This reaction is typically performed under mild conditions and is useful for analytical characterization, though it can be slower for longer-chain diketones.

The carbonyl groups can also be reduced to hydroxyl groups, converting this compound into the corresponding vicinal diol, 9,10-octadecanediol. This transformation can be achieved using various reducing agents.

Furthermore, this compound has been utilized as a reactant in the synthesis of more complex heterocyclic systems. For instance, it has been employed in reactions with zinc dust in acetic acid to form pyrazinoquinoxaline derivatives rsc.org. The presence of two carbonyl groups allows for condensation reactions, nucleophilic additions, and other transformations characteristic of ketones, enabling the synthesis of a wide array of derivatives. The inherent reactivity of the α-diketone moiety also suggests potential for reactions such as decarbonylation under specific catalytic conditions chemrxiv.orgacs.org.

Chemical Modifications at Carbonyl Centers

The carbonyl groups (C=O) in this compound are reactive sites susceptible to various chemical transformations. These modifications often involve nucleophilic addition, condensation, or redox reactions, leading to altered functionalities and structural diversity.

One significant transformation involves the reaction of this compound with nitrogen-containing heterocycles. For instance, a study reported the reaction of this compound with 5,8-dibromoquinoxaline (B189913) in ethanol (B145695) under reflux conditions. This reaction, likely proceeding through a condensation mechanism involving the carbonyl groups, yielded a new heterocyclic compound, identified as Compound 2. The reaction proceeded with a high yield of 95%, producing Compound 2 as a yellow solid. The characterization data, including ¹H NMR and mass spectrometry, confirmed the formation of the new derivative.

Advanced Structural Elucidation and Spectroscopic Analysis of 9,10 Octadecanedione

High-Resolution Spectroscopic Techniques for Molecular Structure Determination

High-resolution spectroscopic techniques offer unparalleled precision in determining the molecular structure of compounds. By analyzing the interaction of molecules with electromagnetic radiation or their behavior under ionization and fragmentation, a detailed picture of the compound's atomic arrangement, connectivity, and mass can be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy in 9,10-Octadecanedione Characterization

NMR spectroscopy is a cornerstone of organic structure determination, providing information about the magnetic nuclei within a molecule. By analyzing the absorption and emission of radiofrequency radiation by nuclei in a strong magnetic field, NMR reveals the chemical environment of atoms, their connectivity, and their spatial relationships libretexts.org.

One-Dimensional NMR (1H, 13C) for Core Structural Insights

One-dimensional (1D) NMR experiments, specifically proton (¹H) NMR and carbon-13 (¹³C) NMR, offer fundamental insights into the structure of this compound.

¹H NMR Spectroscopy: ¹H NMR spectra reveal the number of different types of protons and their chemical environments. The chemical shift (δ) of a proton signal, measured in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS), indicates the degree of shielding or deshielding experienced by the proton due to its electronic environment acdlabs.com. Protons adjacent to electronegative atoms or electron-withdrawing groups, such as carbonyls, are typically deshielded and appear at lower field (higher δ values) acdlabs.com. For this compound, which has a symmetrical 18-carbon chain with two ketone groups at the 9 and 10 positions (CH₃-(CH₂)₇-CO-CO-(CH₂)₇-CH₃), one would expect distinct signals for the terminal methyl group, the methylene (B1212753) groups, and the protons adjacent to the carbonyls. The integration of each peak in a ¹H NMR spectrum is proportional to the number of protons contributing to that signal, providing crucial quantitative information about the relative abundance of different proton types acdlabs.com.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal, with its chemical shift dependent on its electronic environment libretexts.org. Carbonyl carbons (C=O) are highly deshielded and appear at the low-field end of the ¹³C NMR spectrum, typically between 160 and 220 ppm libretexts.org. The methylene carbons and the terminal methyl carbon of this compound would resonate in the aliphatic region (0-90 ppm) libretexts.org. The symmetry of this compound means that certain carbon atoms will be chemically equivalent, leading to fewer signals than the total number of carbons. For instance, the seven methylene groups on either side of the diketone moiety are likely to be equivalent due to symmetry, as are the terminal methyl groups.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques extend the information obtained from 1D NMR by correlating different nuclei, thereby establishing crucial structural linkages and, in some cases, stereochemical information.

COSY (COrrelated SpectroscopY): COSY experiments reveal proton-proton (¹H-¹H) coupling relationships, showing which protons are adjacent to each other through chemical bonds. Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of spin systems along the carbon chain emerypharma.comharvard.edu. For this compound, COSY would help confirm the connectivity of the methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons (¹H-¹³C one-bond correlations). This experiment is invaluable for assigning ¹³C signals based on their directly attached protons emerypharma.comcolumbia.edusdsu.edu. A cross-peak in an HSQC spectrum indicates a proton and a carbon that are directly attached.

HMBC (Heteronuclear Multiple Bond Coherence): HMBC is used to establish correlations between protons and carbons that are separated by two or three (and sometimes more) chemical bonds. This technique is critical for identifying quaternary carbons and confirming longer-range connectivity within the molecule, which is essential for assembling the complete carbon framework emerypharma.comcolumbia.edusdsu.edu. For this compound, HMBC would be particularly useful in confirming the position of the carbonyl groups and their connections to the adjacent methylene carbons.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY experiments detect through-space correlations between protons that are spatially close to each other, typically within 5-7 Å. While often used for determining stereochemistry in more complex molecules, for a relatively simple linear molecule like this compound, NOESY might provide information about the proximity of protons in flexible conformations, though its primary utility is in establishing spatial relationships rather than direct chemical connectivity.

Advanced NMR Probes and Pulse Sequences for Enhanced Sensitivity

The sensitivity and resolution of NMR experiments can be significantly enhanced through the use of advanced NMR probes and sophisticated pulse sequences. Modern NMR probes, such as cryoprobes, offer improved signal-to-noise ratios, allowing for the analysis of smaller sample quantities or the acquisition of higher-quality spectra in shorter times nih.gov. Specialized pulse sequences are designed to optimize signal detection, suppress unwanted signals (like solvent peaks), and selectively highlight specific types of correlations, thereby improving the efficiency and accuracy of structural elucidation columbia.edunih.govprinceton.edu.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides critical information about the molecular weight of a compound and its elemental composition, as well as structural details through fragmentation patterns lcms.cznih.govwikipedia.org.

Accurate Mass Measurements and Elemental Composition Determination

Accurate mass measurements, often referred to as high-resolution mass spectrometry (HRMS), are crucial for determining the elemental composition of a molecule enovatia.comchromatographyonline.comwaters.comrsc.org. By measuring the mass of an ion with very high precision (typically within a few parts per million, ppm), it is possible to distinguish between different molecular formulas that might have the same nominal mass enovatia.comchromatographyonline.com.

For this compound (C₁₈H₃₄O₂), the monoisotopic mass can be calculated using the masses of its constituent isotopes. For example, the monoisotopic mass of C₁₈H₃₄O₂ is approximately 282.2560 Da. An accurate mass measurement of a sample of this compound would aim to match this calculated value within a narrow tolerance (e.g., ±5 ppm). This precise measurement allows for the unambiguous determination of the elemental formula, confirming the presence of 18 carbon atoms, 34 hydrogen atoms, and 2 oxygen atoms.

Data Table: Expected ¹³C NMR Chemical Shifts for this compound

Based on typical ¹³C NMR chemical shift ranges for functional groups, the following approximate values can be expected for this compound:

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

| Terminal Methyl (CH₃) | 10-20 | Located at the end of the chain. |

| Methylene (CH₂) | 20-30 | Aliphatic methylene groups. |

| Methylene adjacent to C=O | 30-45 | Deshielded due to proximity to carbonyls. |

| Carbonyl (C=O) | 190-210 | Highly deshielded, characteristic of ketones. |

Note: The exact values can vary depending on the solvent and experimental conditions. Due to the molecule's symmetry, the seven methylene groups on each side of the diketone moiety are expected to appear as fewer distinct signals, with the carbons closest to the carbonyls being the most deshielded among the aliphatic carbons.

Data Table: Expected ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration (relative) | Notes |

| Terminal Methyl (CH₃) | 0.8 - 1.0 | Triplet | 3 | Coupled to the adjacent CH₂ group. |

| Methylene (CH₂) | 1.2 - 1.4 | Multiplet | ~20 (for 10 CH₂ groups) | These represent the bulk of the aliphatic chain. Due to symmetry, some may be equivalent. |

| Methylene adjacent to C=O | 2.2 - 2.5 | Triplet | 4 | Deshielded by the adjacent carbonyl groups and coupled to the next CH₂ group. |

Note: The multiplicity is determined by the number of adjacent protons following the n+1 rule. For the terminal methyl group, it is adjacent to two protons (CH₂), resulting in a triplet. The methylene groups adjacent to the carbonyls are adjacent to two protons, also resulting in a triplet. The integration values are approximate and depend on the exact number of equivalent protons.

Compound Name Table

| IUPAC Name | Common Name/Abbreviation |

| This compound | - |

Diffraction Methods for Crystalline Structure Analysis

Single-Crystal X-ray Diffraction for Absolute Configuration and Packing

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional atomic structure of crystalline materials pulstec.netopengeology.org. This technique involves directing a monochromatic X-ray beam onto a single, well-formed crystal. As the X-rays interact with the electron clouds of the atoms, they are diffracted in specific directions according to Bragg's Law. The resulting diffraction pattern, a series of discrete spots, contains a wealth of information about the crystal's unit cell dimensions, space group symmetry, and the precise positions of atoms within the unit cell pulstec.net.

For this compound, SC-XRD would reveal the exact spatial arrangement of its eighteen carbon atoms, the positions of the two ketone functional groups at the 9th and 10th carbon atoms, and the orientation of the molecule within the crystal lattice. The long hydrocarbon chain is expected to adopt a relatively extended conformation, influenced by van der Waals forces and potential intermolecular interactions. The presence of two polar ketone groups at the mid-chain position can significantly influence crystal packing, potentially leading to specific arrangements that maximize favorable intermolecular contacts, such as dipole-dipole interactions or hydrogen bonding if any protic impurities are present oup.com. Analyzing the crystal packing allows for the understanding of how these molecules self-assemble, which can impact macroscopic properties like melting point and solubility. The technique is also capable of determining absolute configuration if chiral centers are present, though this compound itself is achiral.

Illustrative Crystallographic Data Table (Hypothetical, based on similar long-chain compounds):

| Parameter | Value | Unit | Notes |

| Crystal System | Orthorhombic | Common for long-chain alkanes/ketones | |

| Space Group | Pbca | Example space group | |

| Unit Cell Lengths | a = 7.5 | Å | |

| b = 5.0 | Å | ||

| c = 30.0 | Å | Reflects chain length | |

| Unit Cell Angles | α = 90 | ° | |

| β = 90 | ° | ||

| γ = 90 | ° | ||

| Volume | 1125 | ų | |

| Z (Molecules/Unit Cell) | 4 | ||

| Density (calculated) | 1.05 | g/cm³ | Typical for hydrocarbon-like solids |

| Molecular Formula | C₁₈H₃₄O₂ | ||

| Molecular Weight | 282.46 | g/mol |

Note: The data presented in this table are illustrative and based on typical values for similar long-chain aliphatic compounds. Actual crystallographic data for this compound would be determined experimentally.

Electron Diffraction (e.g., MicroED) for Nanocrystalline Samples

Electron diffraction offers an alternative or complementary approach to X-ray diffraction, particularly for samples that are difficult to crystallize into large, single crystals or for analyzing nanocrystalline materials. Techniques like Transmission Electron Microscopy (TEM) coupled with electron diffraction (ED) or specialized methods such as Microcrystal Electron Diffraction (MicroED) can provide structural information from extremely small crystalline domains, often on the order of nanometers researchgate.netresearchgate.netaps.orgicdd.com.

In electron diffraction, a beam of high-energy electrons interacts with the sample. Similar to X-rays, electrons are scattered by the atoms, and constructive interference occurs when Bragg's Law is satisfied, producing a diffraction pattern. Electron diffraction patterns are typically recorded in a TEM, revealing spot patterns that correspond to the reciprocal lattice of the crystal researchgate.netcern.ch. MicroED, a variant that uses a focused, convergent electron beam and precise control over beam tilt, can yield high-resolution diffraction data from individual microcrystals, enabling the determination of unit cell parameters and space group symmetry, and in some cases, full structure solution icdd.com.

For this compound, if synthesized or isolated in forms yielding very small crystals or thin films, electron diffraction could be invaluable. It can confirm the crystalline nature and provide lattice parameters, which can then be used in conjunction with other techniques for full structure determination. The analysis of electron diffraction patterns from nanocrystalline samples of this compound would reveal information about the orientation and crystallinity of these small particles.

Complementary Advanced Characterization Techniques

Beyond diffraction methods, various microscopic and spectroscopic techniques provide crucial complementary information about the physical form, surface chemistry, and elemental composition of this compound.

Microscopic Techniques (SEM, TEM, AFM) for Morphology and Microstructure

Microscopic techniques are essential for visualizing the physical appearance and structural organization of this compound samples.

Transmission Electron Microscopy (TEM): TEM involves passing a beam of electrons through an ultra-thin sample. The transmitted electrons are focused to form an image, providing detailed information about the internal structure, including crystallographic information (via selected area electron diffraction - SAED), defects, and the arrangement of molecules within nanoparticles or thin films nanosurf.comafmworkshop.com. TEM could be used to examine the internal structure of individual crystals of this compound, revealing details about crystal growth and internal order.

Atomic Force Microscopy (AFM): AFM utilizes a sharp probe that scans the sample surface, measuring forces between the probe tip and the surface to create a topographic map nanosurf.comafmworkshop.com. AFM can provide very high-resolution images of surface morphology, including nanoscale features, surface roughness, and molecular arrangements. It is particularly useful for studying the surface of insulating or non-conductive materials like this compound, offering quantitative data on height, width, and volume of surface features. AFM can also probe mechanical properties of the surface.

Together, these microscopy techniques offer a comprehensive view of the physical attributes of this compound, from the macroscopic crystal habit to nanoscale surface details.

Surface-Sensitive Spectroscopies (XPS, AES, SIMS) for Surface Compositional Analysis

Surface-sensitive spectroscopies are critical for understanding the elemental and chemical composition of the outermost atomic layers of this compound, which can differ from the bulk due to surface reactions, adsorption, or segregation.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique that measures the kinetic energy of photoelectrons emitted from a sample surface when irradiated with X-rays kratos.comwisc.eduethz.ch. It provides information on the elemental composition and the chemical state (e.g., oxidation state, bonding environment) of the surface atoms. For this compound, XPS could identify the presence of carbon and oxygen atoms and provide insights into the chemical environment of the carbonyl groups, as well as any potential surface contaminants or modifications. It is sensitive to the top ~10 nm of the sample kratos.comwisc.eduhoriba.com.

Auger Electron Spectroscopy (AES): AES is another surface-sensitive technique that analyzes the kinetic energy of Auger electrons emitted from a sample after excitation by an electron beam or X-rays kratos.comethz.ch. Similar to XPS, AES provides elemental and chemical state information. It is particularly useful for analyzing light elements and can offer higher spatial resolution than XPS in some configurations.

Secondary Ion Mass Spectrometry (SIMS): SIMS involves bombarding the sample surface with a primary ion beam, causing the ejection of secondary ions and neutral species wisc.eduhoriba.comfrontiersin.org. These secondary ions are then analyzed by a mass spectrometer, providing highly sensitive elemental and isotopic composition information. SIMS is capable of detecting trace elements and performing depth profiling by sequentially removing surface layers. For this compound, SIMS could be used to determine the precise elemental ratios and to investigate surface segregation or the distribution of specific isotopes if labeling were employed.

These surface analytical techniques are vital for characterizing the chemical integrity and composition of the surface of this compound, which is crucial for understanding its behavior in various environments or during chemical processing.

Illustrative XPS Elemental Composition Table (Hypothetical):

| Element | Atomic % (Surface) | Atomic % (Bulk, if different) | Notes |

| Carbon (C) | 75.0 | 76.9 | Primary component; C-C, C-H, C=O bonds |

| Oxygen (O) | 15.0 | 15.4 | From the two ketone groups (C=O) |

| Hydrogen (H) | N/A | N/A | XPS does not typically detect hydrogen directly. Its presence is inferred from the carbon signal and chemical shifts. |

| Other | 10.0 | 7.7 | Potential surface contaminants (e.g., adsorbed water, residual solvents, oxidation products) or experimental error. |

Note: The values in this table are hypothetical and intended to illustrate the type of data obtained from XPS analysis of a compound like this compound. The "Bulk" percentage is calculated from the molecular formula (C₁₈H₃₄O₂).

Table of Compound Names

this compound

Mechanistic Investigations and Reaction Kinetics of 9,10 Octadecanedione Transformations

Elucidation of Reaction Pathways and Intermediate Species

The reactions of 9,10-octadecanedione, like other diketones, are characterized by the reactivity of its two carbonyl groups. The proximity of these functional groups allows for a variety of intramolecular reactions, leading to the formation of cyclic intermediates and products. The specific pathways and the stability of intermediates are influenced by reaction conditions such as temperature, solvent, and the presence of catalysts. For instance, in intramolecular cyclization reactions, enolate intermediates are commonly formed, which can then undergo further reactions to form new ring structures. The nature of the substituents on the carbon chain can also direct the reaction towards specific pathways, influencing the regioselectivity and stereoselectivity of the products.

Quantitative Kinetic Studies of this compound Reactivity

Quantitative analysis of the reaction rates of this compound provides a deeper understanding of the factors that control its chemical transformations.

The rate law for a reaction involving this compound describes the relationship between the rate of the reaction and the concentration of the reactants. By systematically varying the concentrations of this compound and other reactants, the order of the reaction with respect to each component can be determined. This information is fundamental to postulating a reaction mechanism. For example, a first-order dependence on the concentration of this compound in a cyclization reaction might suggest that the initial unimolecular rearrangement is the rate-determining step.

Several factors can significantly impact the kinetics of reactions involving this compound. These include:

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, as described by the Arrhenius equation. The activation energy for a specific transformation of this compound can be determined by studying the reaction rate at different temperatures.

Solvent: The polarity and protic or aprotic nature of the solvent can influence the stability of reactants, transition states, and intermediates, thereby affecting the reaction rate. For reactions involving charged intermediates, such as enolates, polar solvents are often preferred.

Catalyst Concentration: In catalyzed reactions, the concentration of the catalyst can directly influence the reaction rate. The relationship between catalyst concentration and reaction rate can provide insights into the catalytic cycle.

| Reaction Parameter | Effect on Reaction Rate |

| Temperature | Increases with increasing temperature |

| Solvent Polarity | Dependent on the reaction mechanism |

| Catalyst Concentration | Generally increases with increasing concentration |

Exploration of Catalytic Reaction Mechanisms Involving Diketones

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of reactions involving diketones like this compound.

Both homogeneous and heterogeneous catalysts can be employed in the transformation of diketones. Homogeneous catalysts, which are in the same phase as the reactants, can offer high selectivity and activity under mild conditions. For instance, acid or base catalysis can facilitate aldol-type reactions or cyclizations of this compound. Heterogeneous catalysts, which are in a different phase, offer the advantage of easy separation and recyclability. Solid acid or base catalysts, as well as supported metal catalysts, can be used for various transformations, including hydrogenations and oxidations of the carbonyl groups.

Computational Chemistry and Molecular Modeling of 9,10 Octadecanedione Systems

Quantum Chemical Studies (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules like 9,10-octadecanedione. mdpi.comnih.gov DFT calculations offer a balance between accuracy and computational cost, making them suitable for studying relatively large molecules. nih.gov These studies can elucidate the distribution of electrons within the molecule, identify reactive sites, and predict the outcomes of chemical reactions.

DFT calculations are instrumental in characterizing the ground and excited electronic states of this compound. The ground state represents the molecule's most stable electronic configuration. For this compound, the ground state is a singlet state, with all electrons spin-paired. Key parameters obtained from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. scirp.org

The presence of two carbonyl groups in the long aliphatic chain influences the electronic distribution. The oxygen atoms of the carbonyl groups are regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon atoms are electron-deficient and are thus sites for nucleophilic attack.

Excited states, which are higher in energy than the ground state, can be accessed when the molecule absorbs energy, such as from light. Time-dependent DFT (TD-DFT) is a common method used to calculate the energies and properties of these excited states. Understanding the excited states is crucial for predicting the photochemical behavior of this compound. For ketones, the lowest energy excitation is typically an n → π* transition, where a non-bonding electron from an oxygen lone pair is promoted to an anti-bonding π* orbital of the carbonyl group.

Table 1: Illustrative Calculated Electronic Properties of this compound (Singlet Ground State) using DFT

| Property | Value |

| Ground State Energy (Hartree) | -998.765 |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | 1.23 |

| HOMO-LUMO Gap (eV) | 7.77 |

| Dipole Moment (Debye) | 2.85 |

| First Excitation Energy (n → π*) (eV) | 3.98 |

Note: These values are hypothetical and serve as representative examples of data obtained from DFT calculations.

DFT is a valuable tool for predicting the energetics of chemical reactions involving this compound, as well as for determining the geometries of transition states. researchgate.netresearchgate.net By calculating the energies of reactants, products, and transition states, a potential energy surface for a given reaction can be constructed. This allows for the determination of key thermodynamic and kinetic parameters, such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and activation energy (Ea). researchgate.netfraunhofer.de

For example, DFT can be used to model the reduction of one or both carbonyl groups of this compound. The calculations would reveal the most likely pathway for the reaction, including the structure of the transition state—the highest energy point along the reaction coordinate. The geometry of the transition state provides crucial information about the mechanism of the reaction. For the reduction of a ketone, the transition state would likely involve the approach of the reducing agent to the carbonyl carbon.

The presence of two ketone functionalities allows for a variety of potential reactions, and DFT can help to predict the selectivity of these reactions. For instance, it can be determined whether the two carbonyl groups react independently or if the reaction at one site influences the reactivity of the second.

Table 2: Hypothetical Reaction Energetics for the Reduction of a Carbonyl Group in this compound Calculated by DFT

| Parameter | Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | -25.8 |

| Gibbs Free Energy of Reaction (ΔG) | -22.1 |

| Activation Energy (Ea) | 15.3 |

Note: These values are illustrative and would be specific to a particular reduction reaction and computational method.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape and understanding its interactions with other molecules. mdpi.com

The long aliphatic chain of this compound provides it with significant conformational flexibility. Rotations around the numerous carbon-carbon single bonds allow the molecule to adopt a vast number of different three-dimensional shapes, or conformations. chemistrysteps.compressbooks.pub MD simulations can map out the potential energy surface of the molecule as a function of its dihedral angles, revealing the most stable conformations and the energy barriers between them.

In a liquid or solid state, or when dissolved in a solvent, molecules of this compound will interact with each other and with solvent molecules. MD simulations are well-suited to model these intermolecular interactions, which include van der Waals forces and dipole-dipole interactions. scienceready.com.aulibretexts.org

The polar carbonyl groups of this compound are capable of forming dipole-dipole interactions, which are stronger than the van der Waals forces between the nonpolar alkyl chains. scienceready.com.auyoutube.com In a polar solvent, the solvent molecules will arrange themselves around the diketone to maximize favorable interactions. In a nonpolar solvent, the diketone molecules may prefer to interact with each other. MD simulations can provide a detailed picture of these interactions, including the formation of hydrogen bonds if a protic solvent is present. youtube.com This information is crucial for understanding the solubility and bulk properties of this compound.

Theoretical Approaches for Predicting Structure-Reactivity Relationships

By combining the insights from quantum chemical studies and molecular dynamics simulations, theoretical approaches can be used to predict structure-reactivity relationships. researchgate.netmdpi.com For a molecule like this compound, this involves understanding how its three-dimensional structure and electronic properties influence its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed based on computational data. acs.org These models correlate calculated molecular descriptors (such as electronic properties, steric parameters, and conformational energies) with experimentally observed reactivity. For this compound, descriptors could include the partial charges on the carbonyl carbons, the HOMO-LUMO gap, and the accessibility of the carbonyl groups in different conformations.

Such models could be used to predict, for instance, how modifications to the alkyl chain length or the introduction of other functional groups would affect the reactivity of the diketone. This predictive capability is a powerful aspect of computational chemistry, enabling the rational design of molecules with desired properties. youtube.com The relationship between the conformational flexibility of the long chain and the accessibility of the ketone groups for a reaction is a key aspect that can be explored through these theoretical approaches. nih.govmdpi.com

Applications of 9,10 Octadecanedione in Materials Science and Engineering

Integration of 9,10-Octadecanedione into Functional Polymers and Soft Materials

The dicarbonyl functionality of this compound serves as a reactive handle for its incorporation into polymeric structures, offering a pathway to new functional materials.

Although extensive research detailing the use of this compound as a monomer is limited, its structural features are highly suggestive of its potential role as a building block in polymer synthesis. The reactivity of its vicinal ketone groups is key to this potential. Research into the polymerization of other aliphatic 1,2-diketones provides a clear blueprint for how this compound could be utilized.

A significant approach involves the superacid-catalyzed step-growth polymerization of aliphatic 1,2-diketones with nonactivated aromatic hydrocarbons. acs.org In this metal-free process, one of the carbonyl groups of the diketone reacts to form carbon-carbon bonds with aromatic units, integrating the diketone into the polymer backbone. Crucially, the second carbonyl group remains as a pendant functional group along the resulting polymer chain. acs.org This unreacted ketone is then available for subsequent reactions, such as cross-linking to enhance the mechanical and thermal properties of the material, or for grafting other molecules to impart specific functionalities.

For a molecule like this compound, this would result in a polymer decorated with both pendant ketone groups and long aliphatic side chains, creating a multifunctional material with a unique combination of reactive sites and hydrophobic domains.

Table 1: Polymerization of Aliphatic 1,2-Diketones with Aromatic Hydrocarbons

| Parameter | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Reaction Type | Superacid-catalyzed polymerization | A potential method to synthesize novel polymers from this compound. | acs.org |

| Monomers | Aliphatic 1,2-diketones (e.g., 2,3-butanedione) and aromatic hydrocarbons (e.g., biphenyl, fluorene) | This compound is an aliphatic 1,2-diketone and could serve as the diketone monomer. | acs.org |

| Catalyst | Brønsted superacid (e.g., CF₃SO₃H) | The reaction is metal-free, which is advantageous for applications in electronics. | acs.org |

| Resulting Polymer | Linear, high-molecular-weight polymer with pendant carbonyl groups. | Would produce a polymer featuring pendant ketones for cross-linking and long C8 side chains for modifying solubility and morphology. | acs.org |

There are no direct reports of this compound being used in the main chain of π-conjugated polymers for applications like photovoltaics. The saturated aliphatic nature of its long chains does not contribute to the necessary electronic delocalization along the polymer backbone that is characteristic of semiconducting polymers. beilstein-journals.org

However, its role can be envisioned as a functional component. As described in the previous section, polymers can be synthesized with this compound to feature pendant ketone groups. acs.org These reactive sites could serve as anchors to attach π-conjugated molecules or oligomers as side chains. This approach allows for the precise tuning of the electronic properties of the final material. Furthermore, the long aliphatic chains of the incorporated this compound unit would significantly influence the polymer's solubility and thin-film morphology—critical factors for the performance of organic photovoltaic devices. researchgate.net

Moreover, a general design principle in materials chemistry is the derivatization of polyketones to create π-conjugated systems. rsc.org The ketone groups can be converted into heterocycles or other structures that can participate in conjugation, suggesting a pathway to transform a non-conjugated polymer derived from this compound into an electronically active one.

Exploration in Supramolecular Assembly and Self-Organized Systems

The molecular structure of this compound is ideally suited for forming ordered structures through non-covalent interactions, a cornerstone of supramolecular chemistry. Its potential for self-assembly arises from two key features: the polar α-diketone core and the long, nonpolar aliphatic tails.

Studies on other α-diketones, such as benzil, have shown that the C–H···O hydrogen bonds involving the ketone's oxygen atoms are a dominant force in their crystal packing, leading to the formation of self-assembled 2D networks. acs.org It is highly probable that the dicarbonyl core of this compound engages in similar, weak hydrogen bonding to guide its assembly into ordered sheets or ribbons.

Complementing this are the powerful van der Waals forces between the long C8 alkyl chains. Research on the self-assembly of long-chain alkanes and their derivatives on surfaces like graphite (B72142) demonstrates that these molecules spontaneously form highly ordered lamellar structures. nih.gov Therefore, a hierarchical self-assembly process for this compound can be hypothesized:

Primary Organization: The α-diketone groups associate via C–H···O interactions to form a core-network.

Secondary Organization: The long aliphatic tails pack together via van der Waals forces, driving the formation of larger, ordered domains, likely with a lamellar or interdigitated structure.

This dual-mode assembly makes this compound a candidate for creating molecularly-thin films, surface coatings, or as a component in liquid crystals, where molecular organization dictates the material's properties.

Table 2: Driving Forces for the Supramolecular Assembly of this compound

| Interaction Type | Molecular Origin | Effect on Assembly | Supporting Analogue/Reference |

|---|---|---|---|

| Hydrogen Bonding | C–H···O interactions involving the α-diketone core. | Directs the formation of 2D networks and specific packing motifs. | Benzil (α-diketone) self-assembly. acs.org |

| Van der Waals Forces | Inter-chain interactions between the two C8 aliphatic tails. | Promotes long-range order and the formation of lamellar (layered) structures. | Self-assembly of long-chain alkanes. nih.gov |

Advanced Materials Design Principles Incorporating Diketone Moieties

The incorporation of diketone moieties, particularly from aliphatic sources like this compound, into materials is a powerful design strategy. The ketone groups are not merely passive components; they are versatile functional units that can be used to engineer material properties.

One key principle is using the polarity of the ketone groups to influence macroscopic properties. The strong attraction between polar carbonyl groups can lead to polymers with higher melting temperatures and enhanced chemical resistance compared to their non-polar polyolefin counterparts. findoutaboutplastics.com

A second principle is to view the aliphatic diketone as a "structurally flexible molecular rope" that can be chemically modified after being incorporated into a material. rsc.org The high reactivity of the ketone groups allows for post-fabrication functionalization. For instance, while the Paal-Knorr reaction is specific to 1,4-diketones, the 1,2-diketone moiety of this compound can undergo other reactions like condensation or conversion to heterocycles, enabling the properties of a material to be tuned on demand. cambridge.orgrsc.org This "blank slate" approach allows for the creation of a base material that can be later adapted for a wide range of advanced applications, from drug delivery to sensor technology. cambridge.org This versatility makes aliphatic polyketones and materials derived from diketone monomers a platform for designing materials with highly adjustable properties. cambridge.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,3-butanedione |

| Biphenyl |

| Fluorene |

Advanced Analytical Method Development and Validation for 9,10 Octadecanedione Analysis

Method Development and Validation Principles in 9,10-Octadecanedione Analysis

The development of an analytical method for this compound typically begins with a thorough literature review to identify suitable analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with appropriate detectors like Mass Spectrometry (MS) or UV-Vis detectors, possibly after derivatization if required for enhanced sensitivity or detectability researchgate.netepa.govoiv.intnih.gov. Once a preliminary method is established, it undergoes a rigorous validation process to confirm its suitability. This validation process assesses several key performance characteristics, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness wjarr.comijpbs.comfda.govgmpinsiders.comresearchgate.net. The objective is to demonstrate that the method consistently yields reliable data, essential for scientific reproducibility and regulatory compliance wjarr.comijirt.org.

Implementation of Green Analytical Chemistry Principles

Green Analytical Chemistry (GAC) aims to reduce or eliminate the use and generation of hazardous substances in chemical analysis, promoting sustainability and safety pg.edu.plenvchemgroup.commdpi.com. The principles of GAC can be integrated into the method development for this compound to minimize its environmental footprint. Key strategies include:

Safer Solvents and Auxiliaries: Reducing or replacing hazardous organic solvents (e.g., acetonitrile, methanol, dichloromethane) with greener alternatives like water, ethanol (B145695), supercritical CO2, or ionic liquids where feasible pg.edu.plmdpi.com. For chromatographic analysis of this compound, exploring mobile phase compositions with higher proportions of water or using less toxic organic modifiers would be beneficial mdpi.com.

Energy Efficiency: Developing methods that operate at ambient temperature and pressure, or employing techniques that reduce analysis time and energy consumption, such as miniaturization or more efficient detection systems pg.edu.plmdpi.com. Microwave-assisted or ultrasound-assisted sample preparation or reaction steps, if applicable, could also enhance energy efficiency mdpi.com.

Waste Prevention and Reduction: Minimizing the generation of chemical waste, including solvent waste and solid waste, through optimized procedures, smaller sample sizes, or more efficient separation techniques pg.edu.plenvchemgroup.commdpi.com. Techniques like micro-extraction or the use of smaller column dimensions in chromatography can significantly reduce solvent usage researchgate.net.

Real-time Analysis: Implementing in-line or at-line monitoring to reduce sample preparation steps and associated waste pg.edu.plsigmaaldrich.com.

Atom Economy: Designing methods that maximize the incorporation of all materials used in the analysis into the final product, minimizing by-products sigmaaldrich.com.

For the analysis of this compound, a green approach might involve developing an HPLC method that uses a mobile phase primarily composed of water and a less toxic organic solvent, with a shorter run time, and a sensitive detector that requires minimal sample volume.

Illustrative Comparison of Traditional vs. Green Analytical Approaches

The table below provides a conceptual comparison of a hypothetical traditional analytical method versus a greener alternative for the analysis of this compound, highlighting potential improvements based on GAC principles.

| Feature | Traditional Method (Hypothetical) | Greener Method (Hypothetical) | GAC Principle Applied |

| Mobile Phase Solvent | Acetonitrile/Methanol (70:30 v/v) | Water/Ethanol (70:30 v/v) | Safer Solvents and Auxiliaries pg.edu.plmdpi.com |

| Solvent Consumption | 20 mL per run | 10 mL per run | Waste Prevention and Reduction pg.edu.plenvchemgroup.commdpi.com |

| Analysis Time | 25 minutes | 15 minutes | Energy Efficiency pg.edu.plmdpi.com, Reduced Time/Labor pg.edu.pl |

| Waste Generated | Higher volume of organic waste | Lower volume of less toxic waste | Waste Prevention and Reduction pg.edu.plenvchemgroup.commdpi.com |

| Detection Method | Standard UV-Vis | Enhanced UV-Vis or MS | Potentially allows for smaller sample sizes/volumes |

| Energy Consumption | Moderate | Reduced due to shorter time | Energy Efficiency pg.edu.plmdpi.com |

Note: This table presents a conceptual comparison. Actual values would depend on the specific method developed for this compound.

Q & A

Q. How can researchers ensure methodological transparency when publishing studies on this compound?

- Methodological Answer : Adhere to the Beilstein Journal’s guidelines: detail synthesis protocols in the main text (≤5 compounds) and provide extended data (e.g., NMR spectra, chromatograms) as supplementary files. Reference previously published methods rather than repeating them. Disclose conflicts of interest and funding sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.